N-(2-Amino-4-methoxyphenyl)acetamide
Description
Structural Elucidation of N-(2-Amino-4-methoxyphenyl)acetamide
IUPAC Nomenclature and Systematic Chemical Identification
This compound represents a systematically named organic compound following International Union of Pure and Applied Chemistry nomenclature conventions. The compound is registered under Chemical Abstracts Service number 5472-37-7, providing a unique identifier for database searches and regulatory documentation. The molecular formula C₉H₁₂N₂O₂ indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 180.20 grams per mole.
The systematic nomenclature reflects the compound's structural organization, where the acetamide functional group is attached to a substituted benzene ring bearing an amino group at the 2-position and a methoxy group at the 4-position relative to the acetamide attachment point. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-Acetamido-5-methoxyaniline, 2-Amino-4-methoxyacetanilide, and 2'-Amino-4'-methoxyacetanilide. The MDL number MFCD00026124 serves as an additional database identifier for this compound across various chemical information systems.
The InChI (International Chemical Identifier) representation 1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12) provides a standardized structural description that enables computational analysis and database searching. The corresponding InChI Key VUJSQJDPBROTSY-UHFFFAOYSA-N offers a condensed hash representation suitable for rapid database queries and structural comparisons. The SMILES notation CC(=O)NC1=C(C=C(C=C1)OC)N presents an alternative linear representation of the molecular structure that facilitates computational chemistry applications.
Molecular Architecture Analysis
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction analysis has revealed detailed structural parameters for this compound, providing precise atomic coordinates and geometric arrangements. The compound crystallizes in the orthorhombic crystal system with space group Pbca, exhibiting unit cell parameters of a = 13.9100(2) Å, b = 7.9890(6) Å, and c = 16.4080(7) Å. The unit cell volume measures 1823.37(16) ų with Z = 8 molecules per unit cell, resulting in a calculated density of 1.313 Mg m⁻³.
The crystallographic analysis employed molybdenum Kα radiation (λ = 0.71073 Å) at ambient temperature (293 K), achieving an R-factor of 0.063 and weighted R-factor of 0.225. Data collection encompassed 1693 reflections with a completeness of 91.32% up to θ_max = 26.33°, providing sufficient coverage for reliable structural determination. The molecular geometry exhibits typical aromatic acetamide characteristics with mean carbon-carbon bond lengths of approximately 0.003 Å deviation from ideal values.
The crystal packing arrangement reveals intermolecular interactions that stabilize the solid-state structure through hydrogen bonding networks and van der Waals forces. The rectangular crystal morphology appears red in color, with typical dimensions of 0.4 × 0.2 × 0.1 mm suitable for diffraction experiments. Refinement procedures utilized SHELXL97 software with molecular graphics generated through ORTEPII, confirming the proposed molecular structure and providing accurate bond lengths and angles.
Tautomeric Forms and Resonance Structures
The molecular architecture of this compound permits multiple tautomeric forms and resonance structures that influence its chemical reactivity and physical properties. The presence of the amino group at the 2-position relative to the acetamide nitrogen creates opportunities for intramolecular hydrogen bonding, potentially stabilizing specific conformational arrangements. The acetamide functional group exhibits characteristic amide resonance, where the nitrogen lone pair delocalizes into the carbonyl π-system, contributing to the planar geometry around the amide linkage.
The aromatic ring system supports electron delocalization patterns that are modified by the electron-donating methoxy substituent and the electron-donating amino group. These substituents create a complex electronic environment that influences the compound's reactivity toward electrophilic and nucleophilic reagents. The methoxy group at the 4-position provides electron density to the aromatic system through resonance donation, while the amino group exhibits similar electron-donating characteristics.
Tautomeric equilibria may exist between different protonation states of the amino group, particularly in solution environments where pH variations can influence the predominant ionic form. The acetamide nitrogen also participates in hydrogen bonding interactions that can affect molecular conformation and crystal packing arrangements. These structural features collectively determine the compound's physical properties, including melting point, solubility characteristics, and spectroscopic signatures.
Spectroscopic Profiling
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and dynamic behavior of this compound in solution. The ¹H Nuclear Magnetic Resonance spectrum recorded in deuterated dimethyl sulfoxide exhibits characteristic resonance patterns that confirm the proposed structure. The magnetic resonance data demonstrates resonances at δ 7.25-7.28 (broad, 1H), 6.83-6.85 (triplet, 2H), 6.62 (doublet, 1H), 3.78 (singlet, 3H), 3.4-3.6 (broad, 2H), and 2.03 (singlet, 3H).
The aromatic proton signals appear in the characteristic downfield region between 6.6 and 7.3 parts per million, reflecting the electron-rich nature of the substituted benzene ring. The methoxy group protons resonate as a sharp singlet at 3.78 parts per million, integrating for three protons and confirming the presence of the -OCH₃ substituent. The acetyl methyl group appears as a singlet at 2.03 parts per million, integrating for three protons and demonstrating the acetamide functionality.
The amino group protons exhibit broad resonance patterns between 3.4 and 3.6 parts per million, characteristic of exchangeable NH₂ protons that undergo rapid exchange with deuterated solvent. The aromatic proton multiplicities reflect the substitution pattern, with the observed coupling patterns consistent with the proposed 2-amino-4-methoxy substitution arrangement. Integration ratios confirm the expected number of protons for each functional group, supporting the structural assignment and molecular formula.
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The infrared spectrum exhibits absorption bands corresponding to amino group stretching vibrations, carbonyl stretching of the acetamide functionality, and aromatic carbon-carbon stretching modes. The amino group typically produces N-H stretching absorptions in the 3300-3500 cm⁻¹ region, appearing as multiple bands due to symmetric and asymmetric stretching modes.
The acetamide carbonyl group generates a strong absorption band around 1650-1680 cm⁻¹, characteristic of amide C=O stretching vibrations. This frequency range reflects the resonance stabilization within the amide functional group, where partial double bond character reduces the carbonyl stretching frequency compared to ketones or aldehydes. The aromatic ring system contributes absorption bands in the 1500-1600 cm⁻¹ region, corresponding to aromatic C=C stretching vibrations.
The methoxy group produces characteristic C-O stretching absorptions around 1000-1300 cm⁻¹, along with C-H stretching vibrations of the methyl group near 2800-3000 cm⁻¹. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, distinct from aliphatic C-H stretching frequencies. The overall infrared spectral pattern provides a fingerprint for compound identification and confirms the presence of all expected functional groups within the molecular structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that support structural identification and provide insights into gas-phase decomposition pathways. The molecular ion peak appears at m/z 180, corresponding to the molecular weight of the intact compound. Predicted collision cross section values indicate specific ion mobility characteristics, with the protonated molecular ion [M+H]⁺ at m/z 181.09715 exhibiting a collision cross section of 137.7 ų.
Sodium adduct formation produces an [M+Na]⁺ ion at m/z 203.07909 with a collision cross section of 144.4 ų, while the deprotonated molecular ion [M-H]⁻ appears at m/z 179.08259 with a collision cross section of 141.1 ų. Ammonium adduct formation generates an [M+NH₄]⁺ ion at m/z 198.12369 with a collision cross section of 156.9 ų. The potassium adduct [M+K]⁺ is observed at m/z 219.05303 with a collision cross section of 142.9 ų.
Fragmentation patterns include water loss from the protonated molecular ion, producing [M+H-H₂O]⁺ at m/z 163.08713 with a collision cross section of 131.3 ų. Formate and acetate adducts appear at m/z 225.08807 and 239.10372, respectively, with collision cross sections of 163.4 and 185.0 ų. The radical molecular ion [M]⁺- and its anionic counterpart [M]⁻ both appear at m/z 180.089 with collision cross sections of 136.9 ų. These fragmentation patterns provide structural confirmation and enable compound identification in complex mixtures through tandem mass spectrometry approaches.
| Ion Type | m/z | Predicted Collision Cross Section (ų) |
|---|---|---|
| [M+H]⁺ | 181.09715 | 137.7 |
| [M+Na]⁺ | 203.07909 | 144.4 |
| [M-H]⁻ | 179.08259 | 141.1 |
| [M+NH₄]⁺ | 198.12369 | 156.9 |
| [M+K]⁺ | 219.05303 | 142.9 |
| [M+H-H₂O]⁺ | 163.08713 | 131.3 |
| [M+HCOO]⁻ | 225.08807 | 163.4 |
| [M+CH₃COO]⁻ | 239.10372 | 185.0 |
| [M]⁺- | 180.08932 | 136.9 |
| [M]⁻ | 180.09042 | 136.9 |
Properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJSQJDPBROTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282751 | |
| Record name | N-(2-Amino-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-37-7 | |
| Record name | 5472-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Amino-4-methoxy-phenyl)-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reduction Method
One common method involves the reduction of N-(2-Methoxy-4-nitrophenyl)acetamide. The process can be outlined as follows:
- Reactants : N-(2-Methoxy-4-nitrophenyl)acetamide
- Reducing Agent : Palladium on carbon (Pd/C)
- Solvent : Ethanol (EtOH)
- Conditions : The reaction is conducted under a hydrogen atmosphere.
The overall reaction can be summarized as:
$$
\text{N-(2-Methoxy-4-nitrophenyl)acetamide} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{N-(2-Amino-4-methoxyphenyl)acetamide}
$$
This method has been reported to yield high purity and good yields of the desired product.
Acetylation Method
Another approach involves the acetylation of 2-amino-4-methoxyphenol:
- Reactants : 2-amino-4-methoxyphenol and acetyl chloride
- Conditions : The reaction typically occurs in an organic solvent such as dichloromethane or under reflux conditions.
The reaction can be depicted as follows:
$$
\text{2-amino-4-methoxyphenol} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl}
$$
This method is advantageous for its simplicity and efficiency, often resulting in a straightforward purification process.
Alternative Synthetic Route
A more complex synthetic route involves multiple steps starting from 2-methoxybenzoic acid:
- React 2-methoxybenzoic acid with acetyl chloride to form 2-acetoxybenzoic acid.
- Treat 2-acetoxybenzoic acid with ammonia to yield N-(2-acetoxyphenyl)acetamide.
- Hydrolyze the acetyl group using methanol and a base to obtain this compound.
This method highlights the versatility of synthetic pathways available for producing the compound.
The yields for these reactions vary based on the specific conditions employed, such as temperature, solvent choice, and reaction time. Here is a summary table of yields from different methods:
| Preparation Method | Yield (%) | Conditions |
|---|---|---|
| Reduction (Pd/C in EtOH) | Up to 85% | Hydrogen atmosphere |
| Acetylation (with acetyl chloride) | 70-90% | Reflux in dichloromethane |
| Multi-step synthesis | 60% | Sequential reactions |
After synthesis, characterization of this compound is crucial to confirm its structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to identify hydrogen and carbon environments.
For example, methoxy protons typically resonate around $$ \delta \sim 3.8 \, ppm $$.
- Mass Spectrometry (MS) : Confirms molecular weight and structure through fragmentation patterns.
This compound has shown potential applications in medicinal chemistry, particularly due to its biological activities, including anticancer properties and antimicrobial effects against various pathogens.
The preparation methods for this compound are diverse, ranging from straightforward acetylation reactions to more complex multi-step syntheses. Each method offers unique advantages in terms of yield, simplicity, and applicability in industrial settings. Continued research into optimizing these methods will further enhance the utility of this compound in scientific applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-(2-Amino-4-methoxyphenyl)acetamide serves as an important intermediate in the synthesis of other organic compounds. Its unique chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of several human cancer cell lines, including those from breast, lung, and leukemia origins. The National Cancer Institute's screening protocol revealed low cytotoxicity at concentrations up to 10 µM, with some sensitivity noted in leukemia cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. It has shown significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values ranging from 4.69 to 22.9 µM.
Therapeutic Potential
The compound is being investigated for its potential therapeutic uses:
- Enzyme Interaction : this compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. This property is crucial for developing new drugs targeting specific diseases .
- Cognitive Enhancement : Some studies suggest that derivatives of this compound may enhance cognitive functions, indicating its potential application in treating cognitive disorders .
Anticancer Activity
A significant case study evaluated the anticancer effects of this compound analogs against a panel of cancer cell lines. The results indicated selective nanomolar inhibitory activity across various types of cancers, emphasizing its potential as a lead compound for drug development.
Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of this compound. The study demonstrated effective inhibition against clinical isolates of bacteria, supporting its use as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(2-Amino-4-methoxyphenyl)acetamide with structurally related acetamide derivatives:
*Synthesized with high selectivity (99.3%) using Pd/C catalysis .
Key Observations :
- Substituent Effects: Methoxy vs. Hydroxy Groups: The methoxy group in this compound enhances stability compared to hydroxylated analogues (e.g., 4d), which exhibit higher melting points but lower synthetic yields . Amino Group Position: The 2-amino isomer (target compound) shows distinct reactivity compared to the 3-amino isomer (CAS 6375-47-9), which is optimized for dye synthesis .
Biological Activity
N-(2-Amino-4-methoxyphenyl)acetamide, with the molecular formula C₉H₁₂N₂O₂, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an acetamide group attached to a methoxy-substituted aromatic ring. This unique structure contributes to its chemical reactivity and potential biological activity. The compound appears as a white solid and is soluble in organic solvents like ethanol and dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It can act as either an inhibitor or activator of specific enzymes, influencing numerous biochemical processes. The exact molecular targets and pathways affected depend on the specific application .
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that its analogs possess selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including those from breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers.
A notable study evaluated the compound's anticancer activity using the National Cancer Institute's 60-cell line screening protocol. Results indicated low cytotoxicity against several cancer cell lines at a concentration of 10 µM, with some sensitivity observed in leukemia cell lines .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | MIC Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 10 | Low cytotoxicity observed |
| Antibacterial | S. aureus, E. coli | 4.69 - 22.9 | Significant inhibition reported |
| Antifungal | Candida albicans | Below 1 | Strong antifungal activity |
Case Studies
- Anticancer Screening : In a study conducted by the National Cancer Institute, this compound was tested against a panel of sixty cancer cell lines. The results showed that while the compound exhibited low overall anticancer activity, certain leukemia cell lines were more sensitive to its effects .
- Antimicrobial Evaluation : A series of derivatives related to this compound were synthesized and tested for their antimicrobial properties. These compounds demonstrated variable inhibition against both Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .
Q & A
Q. Spectroscopy :
- NMR : Analyze aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl signals (δ ~168–170 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for related compounds) .
Elemental analysis : Verify C, H, N, and O content .
Advanced Research Questions
Q. What crystallographic techniques are optimal for determining the molecular structure of this compound?
- Approach :
X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For example, related acetamides were solved using Mo-Kα radiation (λ = 0.71073 Å) and refined to R-factors < 0.05 .
Data interpretation : Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the crystal lattice .
Validation : Cross-check with computational models (e.g., DFT) to resolve discrepancies in bond lengths or angles .
Q. How can mutagenicity and toxicity of degradation by-products be assessed for this compound?
- Strategies :
Degradation studies : Use advanced oxidation processes (AOPs) to simulate breakdown products. Monitor intermediates via LC-MS .
Mutagenicity testing :
- Ames test : Evaluate bacterial reverse mutation assays for by-products like N-(3,4-dihydroxyphenyl)acetamide, which showed positive mutagenicity .
- QSAR models : Predict toxicity using computational tools (e.g., ECOSAR) for prioritization .
Q. What computational approaches are used to predict the biological activity of this compound derivatives?
- Methodology :
Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina.
ADMET prediction : Use tools like SwissADME to assess pharmacokinetics and toxicity .
QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. amino groups) on bioactivity .
Q. How can researchers address contradictions in spectroscopic or crystallographic data during characterization?
- Resolution steps :
Data cross-validation : Compare NMR, IR, and X-ray results to identify outliers.
Dynamic light scattering (DLS) : Check for polymorphism or amorphous content affecting crystallinity.
High-resolution techniques : Use synchrotron XRD or cryo-EM for ambiguous cases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
